molecular formula C45H49Cl2N9O B573301 EC 420-950-3 CAS No. 163831-67-2

EC 420-950-3

Cat. No.: B573301
CAS No.: 163831-67-2
M. Wt: 802.849
InChI Key: JHGFUDFKJBYVNE-UHFFFAOYSA-M
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Description

EC 420-950-3 is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of azo compounds, which are known for their vivid colors and applications in various fields such as dyes, pigments, and biological markers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 420-950-3 typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

EC 420-950-3 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.

Scientific Research Applications

EC 420-950-3 has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a marker in analytical chemistry.

    Biology: Employed as a biological stain or marker due to its vivid color properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate or diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.

Mechanism of Action

The mechanism of action of EC 420-950-3 involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins or nucleic acids. These interactions can lead to various biological effects, including changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.

    1-Ethyl-4-methoxycarbonylpyridinium iodide: A related compound with different functional groups and properties.

Uniqueness

EC 420-950-3 is unique due to its specific structural arrangement and the presence of multiple azo linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

163831-67-2

Molecular Formula

C45H49Cl2N9O

Molecular Weight

802.849

IUPAC Name

4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]-N-[4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]phenyl]benzamide;dichloride

InChI

InChI=1S/C45H48N9O.2ClH/c1-5-53(31-29-51-25-9-7-10-26-51)41-21-23-43(35(3)33-41)49-47-39-15-13-37(14-16-39)45(55)46-38-17-19-40(20-18-38)48-50-44-24-22-42(34-36(44)4)54(6-2)32-30-52-27-11-8-12-28-52;;/h7-28,33-34H,5-6,29-32H2,1-4H3;2*1H/q+1;;/p-1

InChI Key

JHGFUDFKJBYVNE-UHFFFAOYSA-M

SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)N(CC)CC[N+]6=CC=CC=C6)C)C.[Cl-].[Cl-]

Origin of Product

United States

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